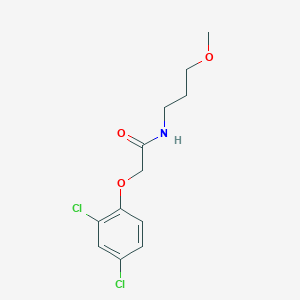
3-chloro-N-(4-isopropylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-isopropylphenyl)benzamide, also known as CIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor, which plays a crucial role in various physiological processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-isopropylphenyl)benzamide involves its selective binding to the α7 nicotinic acetylcholine receptor. This binding activates the receptor and leads to the release of neurotransmitters such as dopamine and acetylcholine. This activation has been shown to have various physiological effects such as improving cognitive function, reducing inflammation, and reducing pain sensation.
Biochemical and Physiological Effects:
3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have various biochemical and physiological effects. One of the major effects of 3-chloro-N-(4-isopropylphenyl)benzamide is its ability to improve cognitive function. Studies have shown that 3-chloro-N-(4-isopropylphenyl)benzamide can enhance learning and memory in animal models. Additionally, 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to reduce inflammation and pain sensation in various models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-chloro-N-(4-isopropylphenyl)benzamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows for the specific activation of this receptor without affecting other receptors in the body. Additionally, 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have a long half-life, making it a valuable tool for studying the long-term effects of α7 nicotinic acetylcholine receptor activation. However, one of the limitations of using 3-chloro-N-(4-isopropylphenyl)benzamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab personnel and experimental animals.
Direcciones Futuras
There are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)benzamide. One potential direction is the development of 3-chloro-N-(4-isopropylphenyl)benzamide-based therapeutics for the treatment of various diseases such as Alzheimer's disease and chronic pain. Additionally, further studies are needed to fully understand the physiological effects of 3-chloro-N-(4-isopropylphenyl)benzamide and its potential applications in various fields of research. Finally, the development of new synthetic methods for 3-chloro-N-(4-isopropylphenyl)benzamide could lead to more efficient and cost-effective production of this valuable compound.
Conclusion:
In conclusion, 3-chloro-N-(4-isopropylphenyl)benzamide is a valuable tool for studying the α7 nicotinic acetylcholine receptor and its potential applications in various fields of research. The synthesis method for 3-chloro-N-(4-isopropylphenyl)benzamide has been optimized to produce high yields of pure compound. 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)benzamide, including the development of new therapeutics and the further understanding of its physiological effects.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-isopropylphenyl)benzamide involves the reaction of 4-isopropylaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-chloro-N-(4-isopropylphenyl)benzamide. This method has been optimized to produce high yields of 3-chloro-N-(4-isopropylphenyl)benzamide with high purity.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-isopropylphenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the major applications of 3-chloro-N-(4-isopropylphenyl)benzamide is in the study of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning and memory, inflammation, and pain sensation. 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to selectively activate this receptor, making it a valuable tool for studying its function and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H16ClNO |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
3-chloro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19) |
Clave InChI |
XFAVISVVUOEDDV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)

![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)

